molecular formula C10H11N5O2S B7109003 N-(1-cyanopropyl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

N-(1-cyanopropyl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide

Cat. No.: B7109003
M. Wt: 265.29 g/mol
InChI Key: VGCYECWQDJIFCV-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in drug design.

Properties

IUPAC Name

N-(1-cyanopropyl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c1-2-7(6-11)15-18(16,17)10-8-4-3-5-12-9(8)13-14-10/h3-5,7,15H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCYECWQDJIFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NS(=O)(=O)C1=C2C=CC=NC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide typically involves the reaction of pyrazolo[3,4-b]pyridine derivatives with sulfonamide groups under controlled conditions. One common method includes the use of sulfonyl chlorides and amines in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process often includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyanopropyl)-2H-pyrazolo[3,4-b]pyridine-3-sulfonamide is unique due to its specific combination of the pyrazolo[3,4-b]pyridine core and the sulfonamide group, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and drug development .

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